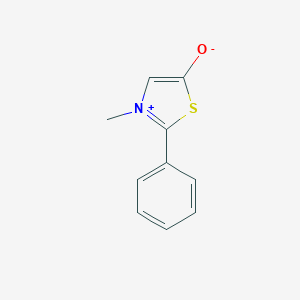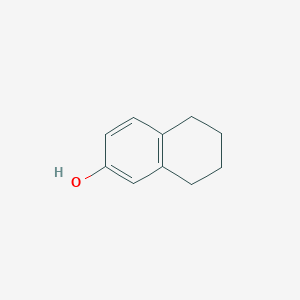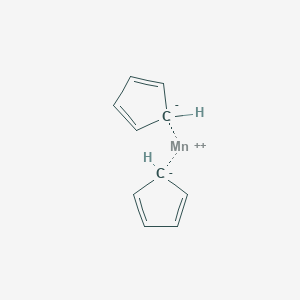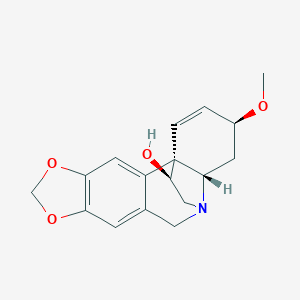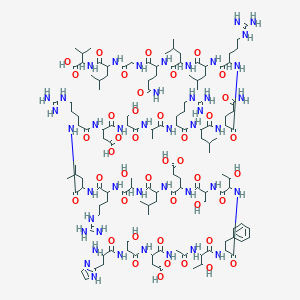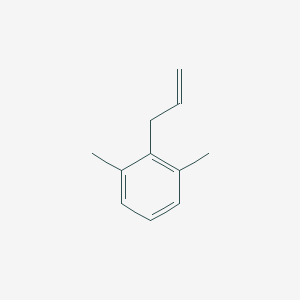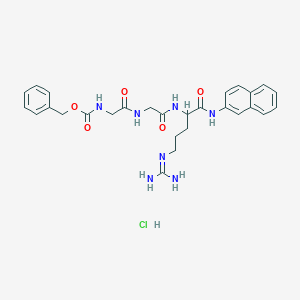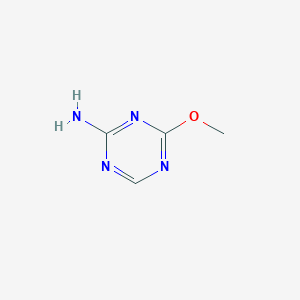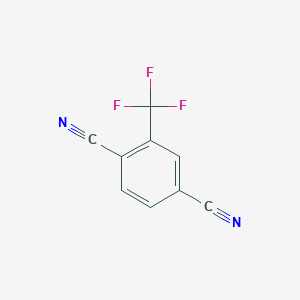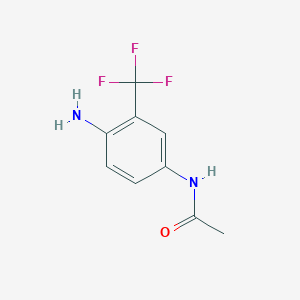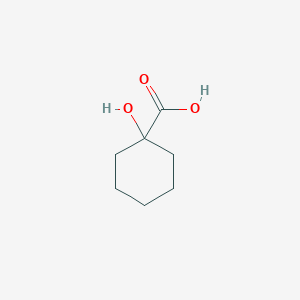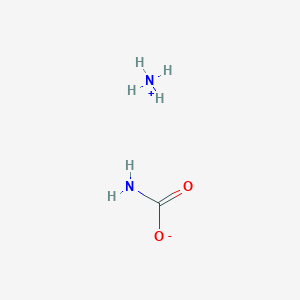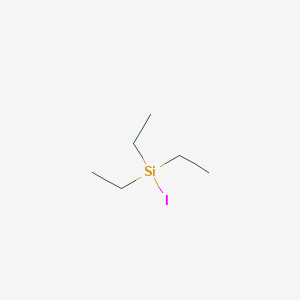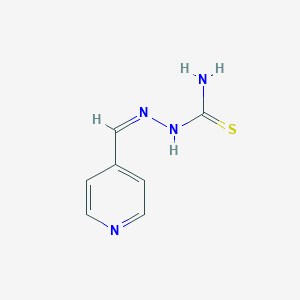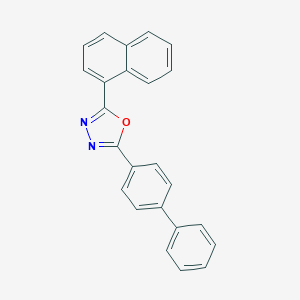
2-(1,1'-Biphenyl)-4-yl-5-(1-naphthyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1'-Biphenyl)-4-yl-5-(1-naphthyl)-1,3,4-oxadiazole, commonly known as PBD, is a well-known fluorescent dye that has been extensively used in scientific research for various applications. It is a unique compound that possesses several advantageous properties, making it a popular choice for researchers in different fields.
Mecanismo De Acción
PBD works by binding to specific biomolecules and emitting fluorescence when excited by light. The mechanism of action of PBD is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from the excited state of one molecule to the ground state of another molecule.
Efectos Bioquímicos Y Fisiológicos
PBD has been shown to have minimal biochemical and physiological effects on cells and tissues, making it a safe and reliable fluorescent probe for scientific research. It does not interfere with cellular processes and does not affect the viability or function of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PBD has several advantages over other fluorescent probes, including high sensitivity, high photostability, and low toxicity. However, it also has some limitations, such as limited solubility in aqueous solutions and a narrow excitation and emission spectrum.
Direcciones Futuras
There are several future directions for the use of PBD in scientific research, including the development of new synthesis methods to improve its solubility and expand its excitation and emission spectrum. Other future directions include the application of PBD in live-cell imaging and the development of PBD-based biosensors for the detection of specific biomolecules.
In conclusion, PBD is a versatile and valuable fluorescent dye that has numerous applications in scientific research. Its unique properties make it a popular choice for researchers in different fields, and its minimal biochemical and physiological effects make it a safe and reliable fluorescent probe. With the development of new synthesis methods and the exploration of new applications, PBD is expected to continue to be an important tool in scientific research.
Métodos De Síntesis
PBD can be synthesized using a variety of methods, including the reaction between 2-bromo-4,5-diphenyl-1,3-oxazole and 1-naphthylamine in the presence of a base. Another method involves the reaction between 2-bromo-4,5-diphenyl-1,3-oxazole and 1-naphthylamine in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
PBD has been widely used in scientific research for various applications, including fluorescence microscopy, flow cytometry, and fluorescence-based assays. It is commonly used as a fluorescent probe for the detection of biomolecules, such as proteins and nucleic acids. PBD has also been used as a fluorescent tag for the labeling of cells and tissues.
Propiedades
Número CAS |
1248-45-9 |
|---|---|
Nombre del producto |
2-(1,1'-Biphenyl)-4-yl-5-(1-naphthyl)-1,3,4-oxadiazole |
Fórmula molecular |
C24H16N2O |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
2-naphthalen-1-yl-5-(4-phenylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C24H16N2O/c1-2-7-17(8-3-1)18-13-15-20(16-14-18)23-25-26-24(27-23)22-12-6-10-19-9-4-5-11-21(19)22/h1-16H |
Clave InChI |
OOGWPGBDXYDANB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC5=CC=CC=C54 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC5=CC=CC=C54 |
Otros números CAS |
1248-45-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



